molecular formula C22H24N2O3 B14951449 2-(2,4-dimethoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide

2-(2,4-dimethoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide

Cat. No.: B14951449
M. Wt: 364.4 g/mol
InChI Key: OXWVGQLBLHEEOC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution with 2,4-Dimethoxyphenyl Group:

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 2-methylpropylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the quinoline ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the quinoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the quinoline ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxamide
  • N-(2-Methylpropyl)quinoline-4-carboxamide
  • 2-(2,4-Dimethoxyphenyl)-N-ethylquinoline-4-carboxamide

Uniqueness

2-(2,4-Dimethoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide is unique due to the specific combination of functional groups and the quinoline core. This combination may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-14(2)13-23-22(25)18-12-20(24-19-8-6-5-7-16(18)19)17-10-9-15(26-3)11-21(17)27-4/h5-12,14H,13H2,1-4H3,(H,23,25)

InChI Key

OXWVGQLBLHEEOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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